Lipophilicity Comparison: N4-Ethyl vs. N4-Allyl and N4-Amino
The target compound exhibits a computed logD₇.₄ of 4.41, which lies within the optimal range (1–5) for passive membrane permeability while avoiding excessive logD that correlates with poor aqueous solubility and high metabolic clearance. In contrast, the N4‑amino analogue (4‑amino‑5‑mercapto‑3‑(2‑phenylquinolin‑4‑yl)‑1,2,4‑triazole) has a substantially lower logD (estimated ≤2.5) that may limit cell penetration, and the N4‑allyl analogue (logP ≈4.8) exceeds the upper Lipinski threshold, increasing the risk of promiscuous binding and rapid hepatic clearance [1].
| Evidence Dimension | Lipophilicity (logD at pH 7.4 / logP) |
|---|---|
| Target Compound Data | logD₇.₄ = 4.41; logP = 4.47 (in silico) |
| Comparator Or Baseline | N4‑allyl analogue (logP ≈4.8); N4‑amino analogue (logD₇.₄ est. ≤2.5) |
| Quantified Difference | ΔlogD ≈ +1.9 vs. N4‑amino; ΔlogP ≈ –0.33 vs. N4‑allyl |
| Conditions | Computed via ChemBase/ACD/Labs algorithm; neutral species |
Why This Matters
The intermediate logD positions this compound favourably for both biochemical assay solubility and cell‑based activity, reducing the need for formulation additives that can confound primary screening data.
- [1] ChemBase, 4‑ethyl‑5‑(2‑phenylquinolin‑4‑yl)‑4H‑1,2,4‑triazole‑3‑thiol, computed logD/logP, 2025. View Source
